5-(3-nitrophenoxy)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
Overview
Description
5-(3-nitrophenoxy)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione, commonly known as NITD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. NITD belongs to the class of isoindole-1,3(2H)-dione derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of NITD is not fully understood. However, studies have shown that it exerts its therapeutic effects by inhibiting various enzymes and pathways involved in cancer cell growth, viral replication, and fungal growth. NITD has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
NITD has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. Additionally, NITD has been found to modulate the immune response by increasing the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
NITD has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent therapeutic activity. Additionally, NITD has been shown to have low toxicity in animal models. However, there are also limitations to using NITD in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the type of cancer, virus, or fungus being targeted.
Future Directions
There are several future directions for research on NITD. One potential area of research is the development of NITD derivatives with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of NITD and its potential use in combination with other drugs. Additionally, further studies are needed to determine the efficacy of NITD in animal models and its potential use in clinical trials.
Conclusion:
In conclusion, NITD is a promising candidate for drug development due to its potential therapeutic properties. It has been found to exhibit anticancer, antiviral, and antifungal activities and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and its potential use in clinical settings.
Scientific Research Applications
NITD has been the focus of several studies due to its potential therapeutic properties. It has been found to exhibit anticancer, antiviral, and antifungal activities. NITD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess antiviral activity against several viruses, including the Zika virus and the Dengue virus. Additionally, NITD has been found to exhibit antifungal activity against several strains of fungi.
properties
IUPAC Name |
5-(3-nitrophenoxy)-2-(1,3-thiazol-2-yl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O5S/c21-15-13-5-4-12(25-11-3-1-2-10(8-11)20(23)24)9-14(13)16(22)19(15)17-18-6-7-26-17/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPSBSCNSMKONN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-nitrophenoxy)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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